molecular formula C14H28N2O2 B13602710 Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate

Cat. No.: B13602710
M. Wt: 256.38 g/mol
InChI Key: PYAFZCWSQXZDHY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an aminobutan-2-yl side chain, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Starting Material: Piperidine derivative.

    Reagent: Tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Drug Development: Investigated for potential therapeutic applications due to its structural properties.

Medicine:

    Pharmaceuticals: Explored as a building block for the development of new drugs, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: Used in the synthesis of polymers and other advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share a piperidine ring and a tert-butyl group, they differ in the nature and position of the substituents on the piperidine ring.
  • Unique Properties: Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate is unique due to its specific aminobutan-2-yl side chain, which imparts distinct chemical and biological properties.
  • Applications: The differences in structure lead to variations in their applications, with each compound being suited for specific types of reactions and research purposes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-11(5-8-15)12-6-9-16(10-7-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3

InChI Key

PYAFZCWSQXZDHY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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